2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula
2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula
An In-Depth Technical Guide to 2-Chloro-N-methylaniline Hydrochloride
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-N-methylaniline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block in organic synthesis. Emphasizing scientific integrity, this paper explains the rationale behind experimental procedures and adheres to stringent safety and handling protocols. All data and procedures are supported by authoritative sources to ensure reliability and reproducibility.
Chemical Identity and Physicochemical Properties
2-Chloro-N-methylaniline hydrochloride is the hydrochloride salt of 2-Chloro-N-methylaniline. The protonation of the secondary amine group significantly increases its polarity and aqueous solubility compared to the free base, a critical attribute for its use in various reaction conditions and for ease of handling.
Compound Identifiers
The following table summarizes the key identifiers for 2-Chloro-N-methylaniline hydrochloride.
| Identifier | Value | Source |
| CAS Number | 1187385-64-3 | [1][2] |
| Molecular Formula | C7H9Cl2N | [1][2] |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| InChI Key | BAICYTXRERVYMP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | [1] |
Physicochemical Data
This table outlines the known physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Physical State | Solid (Assumed based on hydrochloride salt form) | General Chemical Knowledge |
| Appearance | White to off-white crystalline solid (Typical for similar compounds) | [3] |
| Purity | ≥98% (Typical commercial grade) | [2] |
| Storage | Room temperature, in a dry, dark place | [2][4] |
| Solubility | Miscible with water; solubility in organic solvents is limited. | [3][5] |
Synthesis and Manufacturing
The synthesis of 2-Chloro-N-methylaniline hydrochloride is a straightforward acid-base reaction starting from its free base, 2-Chloro-N-methylaniline. This process is fundamental for its purification, stabilization, and preparation for subsequent reactions where a salt form is advantageous.
Synthesis Workflow Diagram
The diagram below illustrates the typical laboratory-scale synthesis of 2-Chloro-N-methylaniline hydrochloride from its parent aniline.
Caption: Workflow for the synthesis of 2-Chloro-N-methylaniline hydrochloride.
Detailed Synthesis Protocol
This protocol describes the conversion of 2-Chloro-N-methylaniline to its hydrochloride salt. The causality for using anhydrous solvents is to prevent the dissolution of the final salt product in water, thereby maximizing yield during precipitation and filtration.
Materials:
-
2-Chloro-N-methylaniline (1.0 eq)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Dissolution: Dissolve 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Acidification: Slowly add a solution of hydrochloric acid (1.1 eq) dropwise to the stirred solution at 0-5°C. The use of a slight excess of acid ensures complete conversion of the aniline to its salt.
-
Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the final product under vacuum to remove residual solvent.
Applications in Research and Drug Development
2-Chloro-N-methylaniline hydrochloride serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][6] The presence of a chlorine atom and a secondary amine on the aniline scaffold provides multiple reactive sites for further chemical modification.
Role as a Chemical Intermediate
The primary application of this compound is as a precursor for the synthesis of more complex molecules.[3] The aniline ring can undergo further electrophilic substitution, while the amine group can be involved in amide bond formation, N-alkylation, or serve as a directing group. Chlorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] While specific drugs derived from this exact molecule are not widely documented in public literature, its structure is analogous to intermediates used in the development of kinase inhibitors and other targeted therapies.[8]
Logical Relationship in Synthesis
The following diagram illustrates the role of 2-Chloro-N-methylaniline hydrochloride as a foundational block for creating diverse chemical entities.
Caption: Synthetic utility of 2-Chloro-N-methylaniline hydrochloride.
Analytical Methodologies
To ensure the quality and purity of 2-Chloro-N-methylaniline hydrochloride, several analytical techniques can be employed.
-
Gas Chromatography (GC): Useful for assessing the purity of the parent aniline (2-Chloro-N-methylaniline) before salt formation.[10]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final hydrochloride salt, often using a C18 column with a mobile phase of acetonitrile and water with a suitable buffer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
Safety, Handling, and Storage
As a chlorinated aromatic amine, 2-Chloro-N-methylaniline hydrochloride must be handled with appropriate caution. The data presented is based on safety information for structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Precautionary Measures and Required PPE |
| Inhalation | May cause respiratory irritation.[11] Use in a well-ventilated area or with a fume hood.[11] |
| Skin Contact | Causes skin irritation.[11] Wear impervious gloves and protective clothing.[12] |
| Eye Contact | Causes serious eye irritation.[11] Wear safety goggles with side-shields.[12] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
-
If Swallowed: Rinse mouth with water and seek medical advice. Do not induce vomiting.[13]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
2-Chloro-N-methylaniline hydrochloride is a valuable chemical reagent whose utility is defined by its versatile structure. Its role as a building block in the synthesis of pharmaceuticals and other high-value chemicals is significant. Proper understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for professionals to incorporate this compound into their synthetic workflows confidently and safely.
References
-
PubChem. 2-Chloro-N-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-chloroethyl)-N-methylaniline;hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. [Link]
-
Oakwood Chemical. 2-Chloro-N-methylaniline, HCl, min 98%, 100 grams. [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. [Link]
- Google Patents. Synthesis method of 5-chloro-2-methyl aniline.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Sources
- 1. 2-Chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 4. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 9. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
